molecular formula C31H50N4O4 B2706875 Palm-L-Glu(Bt)-OtBu CAS No. 2389064-51-9

Palm-L-Glu(Bt)-OtBu

Cat. No. B2706875
CAS RN: 2389064-51-9
M. Wt: 542.765
InChI Key: RDGFXQHURBXDIW-SANMLTNESA-N
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Description

“Palm-L-Glu” is a type of compound that involves a palmitoyl group (Palm) attached to a form of glutamic acid (Glu) . The “Bt” and “OtBu” parts of the name could refer to specific functional groups or modifications, but without more context or specific information, it’s difficult to say what these might be .


Synthesis Analysis

The synthesis of such compounds often involves standard peptide synthesis techniques, such as solid-phase peptide synthesis, and may involve the use of protecting groups to prevent unwanted reactions .


Molecular Structure Analysis

The molecular structure of such compounds would likely involve a long-chain fatty acid (the palmitoyl group) attached to an amino acid (glutamic acid), with additional functional groups or modifications as indicated by the “Bt” and “OtBu” parts of the name .


Chemical Reactions Analysis

The chemical reactions involving such compounds could be quite varied, depending on the specific functional groups present and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would be influenced by factors such as the length and saturation of the fatty acid chain, the specific amino acid involved, and the nature of any additional functional groups .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific structure and the biological context in which they are used .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. In general, appropriate safety precautions should be taken when handling any chemical compounds .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in various applications, such as drug delivery, as well as investigating their biological activity and interactions .

properties

IUPAC Name

tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28(36)32-26(30(38)39-31(2,3)4)23-24-29(37)35-27-21-19-18-20-25(27)33-34-35/h18-21,26H,5-17,22-24H2,1-4H3,(H,32,36)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFXQHURBXDIW-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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